molecular formula C10H19ClN2O2 B2728928 5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride CAS No. 2460754-49-6

5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride

Cat. No. B2728928
CAS RN: 2460754-49-6
M. Wt: 234.72
InChI Key: NERCWMRVENWRSC-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride” is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, undergo various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthetic Chemistry Applications

Chiral Oxazolidin-2-ones Synthesis : A study highlighted a practical one-pot preparation method for chiral 4,5-disubstituted oxazolidin-2-ones using a modified Sharpless asymmetric aminohydroxylation. This synthesis is notable for its high enantioselectivities and yields, demonstrating the compound's utility as a chiral auxiliary in synthetic chemistry (Barta et al., 2000).

Biological Activity

Antibacterial Agents : Piperazinyl oxazolidinone derivatives, including those related to the structure of interest, have been investigated for their potent antibacterial properties against gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). These studies contribute to the understanding of oxazolidinones as novel antibacterial agents (Tucker et al., 1998).

Molecular Interactions and Structural Analysis

Weak Hydrogen Bonds and π-π Stacking : Research into the crystal structures of oxazolidin-2-ones derivatives reveals insights into weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These findings are significant for the design of molecular structures in pharmaceuticals and materials science (Nogueira et al., 2015).

Antimicrobial Studies

Synthesis and Antimicrobial Activities : The synthesis and evaluation of antimicrobial activities of novel compounds, including those related to "5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride", showcase their potential in combating bacterial and fungal strains. This research provides a basis for the development of new antimicrobial agents (Prakash et al., 2013).

Future Directions

The future directions for “5,5-Dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride” and other piperidine derivatives involve the development of fast and cost-effective methods for their synthesis . This is an important task of modern organic chemistry due to their significant role in the pharmaceutical industry .

Mechanism of Action

properties

IUPAC Name

5,5-dimethyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2)7-12(9(13)14-10)8-3-5-11-6-4-8;/h8,11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERCWMRVENWRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(=O)O1)C2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2460754-49-6
Record name 5,5-dimethyl-3-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
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